molecular formula C5H3Cl2IN2 B11809938 2,4-Dichloro-6-iodopyridin-3-amine

2,4-Dichloro-6-iodopyridin-3-amine

Cat. No.: B11809938
M. Wt: 288.90 g/mol
InChI Key: DNVMLSGZZQFNQK-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-iodopyridin-3-amine is a pyridine derivative with the molecular formula C5H3Cl2IN2 and a molecular weight of 288.9 g/mol . This compound is characterized by the presence of chlorine and iodine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-iodopyridin-3-amine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2,4-dichloropyridine with iodine in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for quality assurance .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-iodopyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and palladium catalysts are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2,4-Dichloro-6-iodopyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-iodopyridin-3-amine involves its interaction with specific molecular targets. The presence of chlorine and iodine atoms allows the compound to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact mechanism depends on the specific application and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-6-iodopyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C5H3Cl2IN2

Molecular Weight

288.90 g/mol

IUPAC Name

2,4-dichloro-6-iodopyridin-3-amine

InChI

InChI=1S/C5H3Cl2IN2/c6-2-1-3(8)10-5(7)4(2)9/h1H,9H2

InChI Key

DNVMLSGZZQFNQK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1I)Cl)N)Cl

Origin of Product

United States

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